molecular formula C12H13Br2NO4 B13940021 N-Carbobenzoxyglycine 1,2-dibromoethyl ester CAS No. 64187-25-3

N-Carbobenzoxyglycine 1,2-dibromoethyl ester

Cat. No.: B13940021
CAS No.: 64187-25-3
M. Wt: 395.04 g/mol
InChI Key: CMTVPQLIRWBCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-Carbobenzoxyglycine 1,2-dibromoethyl ester undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include active halogen compounds and triethylamine . The major products formed from these reactions are typically other esters or derivatives of the original compound. The compound’s antifertility activity is linked to its ability to inhibit the proteolytic activity of sperm’s acrosomal enzyme, acrosin .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Carbobenzoxyglycine 1,2-dibromoethyl ester involves the inhibition of proteolytic enzymes, particularly acrosin . Acrosin is an enzyme found in sperm that plays a crucial role in fertilization. By inhibiting this enzyme, the compound reduces the ability of sperm to fertilize the ovum, thereby exhibiting antifertility effects . The molecular targets and pathways involved in this mechanism are primarily related to the enzymatic activity of acrosin and its inhibition.

Properties

CAS No.

64187-25-3

Molecular Formula

C12H13Br2NO4

Molecular Weight

395.04 g/mol

IUPAC Name

1,2-dibromoethyl 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C12H13Br2NO4/c13-6-10(14)19-11(16)7-15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,17)

InChI Key

CMTVPQLIRWBCIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)OC(CBr)Br

Origin of Product

United States

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